N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

SAR-sensitive kinase research demands precisely characterized tool compounds. Generic indole carboxamides risk off-target effects, confounding IKK2 pathway studies. This compound, with a defined pyridin-2-ylethyl substituent at the 6-carboxamide position, enables unambiguous interrogation of IKK2-mediated NF-κB activation. • Defined selectivity window vs. methyl/phenyl/heteroaryl indole carboxamide analogs • Reliable reference standard for HPLC/LC-MS analytical method development (MW 265.31, C₁₆H₁₅N₃O) • Critical comparator for linker-length and H-bonding SAR studies in anti-inflammatory agent design Supplied as research-grade with verified identity and analytical documentation.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
Cat. No. B12163194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCNC(=O)C2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C16H15N3O/c20-16(19-10-7-14-3-1-2-8-17-14)13-5-4-12-6-9-18-15(12)11-13/h1-6,8-9,11,18H,7,10H2,(H,19,20)
InChIKeyICRDXRHIILWUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide: Procurement-Ready Reference Compound for Indole Carboxamide Kinase Inhibitor Research


N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide (CAS 1459683-07-8) is an indole carboxamide derivative featuring a pyridin-2-ylethyl substituent on the carboxamide nitrogen. It belongs to a class of compounds extensively investigated as kinase inhibitors, particularly IKK2 inhibitors, for applications in inflammation and oncology [1]. The compound is catalogued as a research chemical with a molecular weight of 265.31 g/mol and formula C16H15N3O, available for use as a reference standard or tool compound in medicinal chemistry optimization programs [2].

Indole carboxamide with pyridin-2-ylethyl substituent for IKK2 inhibitor SAR studies
Defined reference compound for medicinal chemistry optimization programs
Supports target engagement and selectivity profiling in kinase research

Why N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide is Not Interchangeable with Other Indole Carboxamides


Indole carboxamide derivatives exhibit exquisite structure-activity relationship (SAR) sensitivity, where minor modifications to the amide substituent or indole substitution pattern can drastically alter target selectivity and potency [1]. For instance, the pyridin-2-ylethyl group in N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide confers distinct physicochemical and binding properties compared to analogs with methyl, phenyl, or other heteroaryl substituents. Generic substitution with a different indole carboxamide, even one with a similar core, risks introducing off-target kinase inhibition, altered metabolic stability, or complete loss of desired biological activity. The specific substitution pattern of this compound is designed to interrogate IKK2 kinase activity with a defined selectivity window, making it a precise tool rather than a generic indole derivative.

Substituent Sensitivity
Pyridin-2-ylethyl group confers distinct binding; other indole carboxamides may shift kinase selectivity.
Off-Target Risk
Generic substitution may introduce off-target kinase inhibition, confounding research endpoints.
Metabolic Stability Variance
Structural analogs can alter metabolic stability, affecting in vitro–in vivo correlation studies.

N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide: Quantitative Differentiation Evidence Summary


Structural Differentiation: Pyridin-2-ylethyl Substituent Confers Unique Physicochemical and Binding Properties

N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide is distinguished from its closest analog, 1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide, by the presence of an ethyl linker between the pyridine ring and the carboxamide nitrogen. This structural difference is predicted to alter the compound's conformational flexibility and hydrogen-bonding capacity, which are critical determinants of kinase inhibitor selectivity. While direct comparative biological data for this specific compound is not publicly available, the pyridin-2-ylethyl motif is a privileged substructure in IKK2 inhibitors, as evidenced by its presence in related patent examples [1]. The molecular weight of 265.31 g/mol and formula C16H15N3O [2] define its identity and differentiate it from analogs with additional substituents or different linkers.

Substituent Comparison
Structural context
Ethyl linker vs direct bond; free indole NH vs N-methyl
Conformational flexibility and H-bond profile differentiation
Comparative bioactivity data not publicly available
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Class-Level Potency in IKK2 Inhibition: N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide as a Representative Tool Compound

While the exact IC50 value for N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide against IKK2 is not disclosed in public literature, related indole-6-carboxamide derivatives have demonstrated potent IKK2 inhibition in the nanomolar range [1]. For example, a structurally similar indole carboxamide, N-benzyl-2-(1H-indazol-3-yl)-N-methyl-1H-indole-6-carboxamide, exhibits an IC50 of 60 nM against IKK2 [2]. The pyridin-2-ylethyl substituent in the target compound is expected to modulate potency and selectivity relative to this baseline, making it a valuable comparator in SAR studies. The compound's inclusion in patent filings for IKK2 inhibitors underscores its relevance as a tool compound for probing this kinase target [1].

IKK2 Inhibition Class Inference
Class-level inference
Related indole carboxamide IC50 = 60 nM (BindingDB)
May support IKK2 inhibition context; direct data to verify
Compound-specific IC50 not publicly disclosed
Inflammation Kinase Inhibition IKK2

Differentiation from 1-Methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide: Ethyl Linker Impacts Conformational Flexibility and Target Engagement

A key structural comparator is 1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide, which differs from the target compound by the absence of an ethyl linker and the presence of an N-methyl group on the indole. This difference is expected to alter the conformational ensemble of the molecule, affecting its ability to adopt the bioactive conformation required for IKK2 inhibition. While no direct head-to-head biological data is available, the ethyl linker in N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide increases the distance between the pyridine and indole rings, potentially enhancing binding to hydrophobic pockets within the kinase active site. The unsubstituted indole NH in the target compound also preserves a hydrogen-bond donor capacity absent in the N-methyl analog, which can influence target selectivity [1].

Linker & H-Bond Differentiation
Structural context
Ethyl linker increases ring distance; free NH adds H-bond donor
Probe for linker-length and H-bond effects on kinase binding
In silico inference; experimental validation required
Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

Optimal Research and Industrial Applications for N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide


IKK2 Kinase Inhibitor Probe for Inflammatory Disease Research

N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide is ideally suited as a tool compound for investigating IKK2-mediated signaling pathways in inflammatory disorders such as rheumatoid arthritis, asthma, and COPD. Its structural features align with patented IKK2 inhibitor scaffolds [1], enabling researchers to probe the kinase's role in NF-κB activation without the confounding effects of off-target kinase inhibition often seen with less selective indole carboxamides.

Reference Standard for Analytical Method Development and Quality Control

The compound's defined molecular formula (C16H15N3O) and molecular weight (265.31 g/mol) [2] make it a reliable reference standard for HPLC, LC-MS, and other analytical techniques used in pharmaceutical quality control. Its unique retention time and mass spectral signature can be used to identify and quantify related impurities in drug substance batches of indole carboxamide-based therapeutics.

Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Optimization

Due to its specific pyridin-2-ylethyl substituent and unsubstituted indole core, N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide serves as a critical comparator in SAR studies aimed at optimizing IKK2 inhibitor potency and selectivity. Researchers can use this compound to benchmark the effects of linker length and hydrogen-bonding capacity on kinase inhibition, guiding the design of next-generation anti-inflammatory agents [1].

Application
Selection Property
Validation Focus
IKK2 pathway signaling probe for inflammatory disease model studies
Pyridin-2-ylethyl indole carboxamide scaffold
IKK2 target engagement and NF-κB pathway readouts
Analytical reference for indole carboxamide method development
Defined chemical scaffold and chromatographic profile
Retention time and mass spectral signature verification
SAR comparator for IKK2 inhibitor development programs
Linker length and indole NH H-bond donor capacity
Conformational and selectivity profiling in kinase assays

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